
lithium;1-phenyl-N-(1-phenylethyl)methanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;1-phenyl-N-(1-phenylethyl)methanimine is a chemical compound known for its unique structure and properties. It is a Schiff base derived from 2,2-diphenylethan-1-amine and acetophenone
Méthodes De Préparation
The synthesis of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves the reaction of 2,2-diphenylethan-1-amine with acetophenone to form the Schiff base . The reaction is typically carried out in the presence of a solvent containing strong electronegative atoms like oxygen or chlorine, such as alcohols, aldehydes, or carbon tetrachloride . The process is facilitated by photoinduced C=N double bond transfer under irradiation with a mercury ultraviolet lamp . The reaction conditions are mild, usually at room temperature, and the process is highly stereoselective .
Analyse Des Réactions Chimiques
Lithium;1-phenyl-N-(1-phenylethyl)methanimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include chiral metal complex catalysts, which help achieve high stereoselectivity . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Lithium;1-phenyl-N-(1-phenylethyl)methanimine has several scientific research applications:
Mécanisme D'action
The mechanism of action of lithium;1-phenyl-N-(1-phenylethyl)methanimine involves photoinduced C=N double bond transfer . The process begins with the photoexcitation of the Schiff base, followed by coordination to the central metal atom of the chiral catalyst . This creates a stable chiral environment, allowing for selective proton transfer . The strongly electronegative atom of the solvent attracts the active α-hydrogen from the excited Schiff base molecule, forming a negatively charged delocalized π-bond structure . The subsequent proton addition yields a more stable molecular structure .
Comparaison Avec Des Composés Similaires
Lithium;1-phenyl-N-(1-phenylethyl)methanimine can be compared with other Schiff bases derived from similar amines and ketones. Some similar compounds include:
N-(Diphenylmethyl)-1-phenylethan-1-imine: This compound is also derived from 2,2-diphenylethan-1-amine and acetophenone and undergoes similar photoinduced C=N double bond transfer reactions.
N-Benzylideneaniline: Another Schiff base with a similar structure but different reactivity and applications.
N-Salicylideneaniline: A Schiff base derived from salicylaldehyde and aniline, used in various organic synthesis reactions.
This compound stands out due to its high stereoselectivity and mild reaction conditions, making it a valuable compound in asymmetric catalysis and organic synthesis .
Propriétés
Numéro CAS |
89913-64-4 |
|---|---|
Formule moléculaire |
C15H14LiN |
Poids moléculaire |
215.2 g/mol |
Nom IUPAC |
lithium;1-phenyl-N-(1-phenylethyl)methanimine |
InChI |
InChI=1S/C15H14N.Li/c1-13(15-10-6-3-7-11-15)16-12-14-8-4-2-5-9-14;/h2-12H,1H3;/q-1;+1 |
Clé InChI |
YVDRTBUDFVZIFD-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[C-](C1=CC=CC=C1)N=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bicyclo[2.2.2]oct-2-en-1-ol;4-methylbenzenesulfonic acid](/img/structure/B14389723.png)
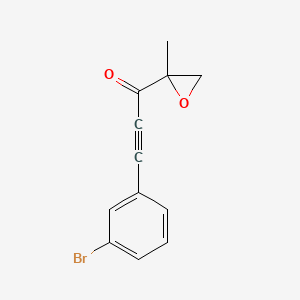
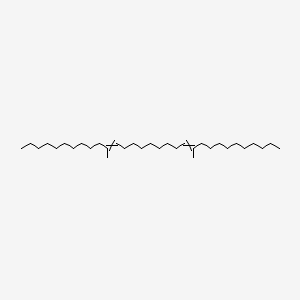
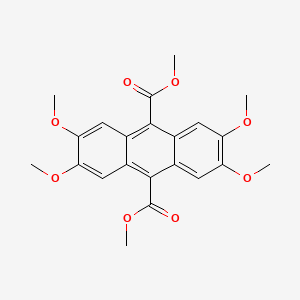
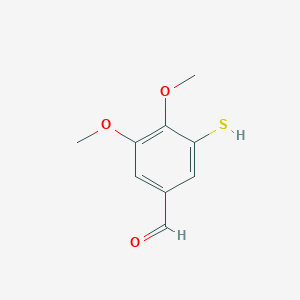
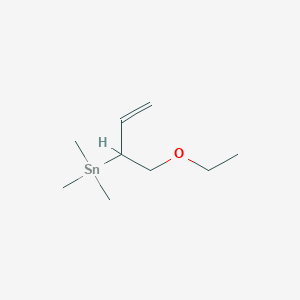
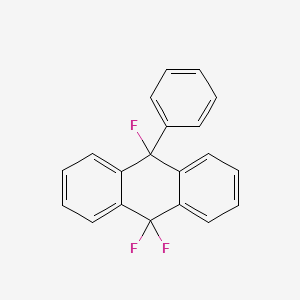
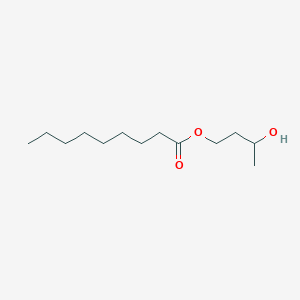
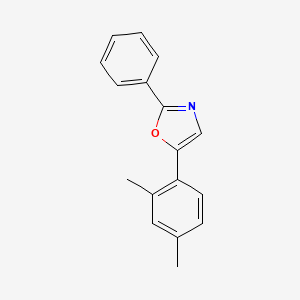
![5-(Propane-1-sulfonyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14389765.png)
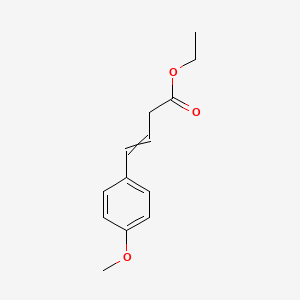
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
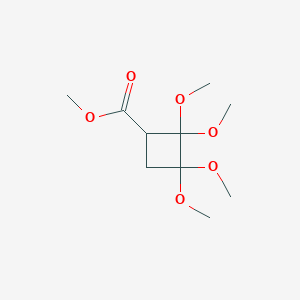
![10-[3-(Methylamino)propyl]-10H-phenothiazin-1-OL](/img/structure/B14389791.png)
